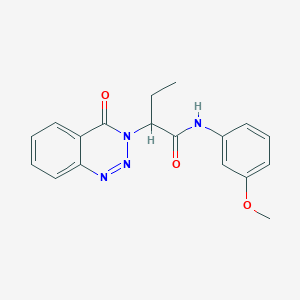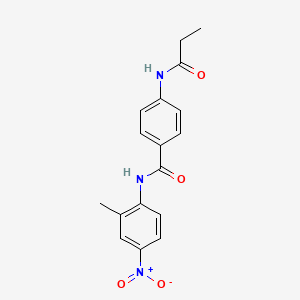![molecular formula C22H23N3O4S B11009349 5-methyl-3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11009349.png)
5-methyl-3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine moiety, and a sulfonamide linkage. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting a sulfonyl chloride with an amine group, resulting in the formation of the sulfonamide bond.
Final Coupling: The final step involves coupling the oxazole ring with the piperidine-sulfonamide intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-methyl-3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs and therapeutic agents.
Chemical Biology: It is utilized in chemical biology research to probe the function of specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the piperidine and sulfonamide groups, resulting in different biological activities.
3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide: Similar structure but without the methyl group, which may affect its potency and selectivity.
5-methyl-3-phenyl-N-[4-(morpholin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide: Contains a morpholine ring instead of piperidine, leading to different pharmacological properties.
Uniqueness
The uniqueness of 5-methyl-3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and pharmaceutical research applications.
Properties
Molecular Formula |
C22H23N3O4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-methyl-3-phenyl-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C22H23N3O4S/c1-16-20(21(24-29-16)17-8-4-2-5-9-17)22(26)23-18-10-12-19(13-11-18)30(27,28)25-14-6-3-7-15-25/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,23,26) |
InChI Key |
ONZUIALRHSTKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11009268.png)
![1-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11009274.png)
![7,8-dimethoxy-3-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11009278.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11009283.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11009288.png)

![1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B11009299.png)
![2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B11009309.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B11009310.png)
![N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11009322.png)

![1-cyclohexyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11009330.png)
![1-(2-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009334.png)

